6-Propylpyridine-3-carbonitrile

COX-2 inhibitor intermediate synthesis Etoricoxib precursor Process chemistry optimization

This 6-propyl-3-pyridinecarbonitrile is the non-negotiable precursor for Etoricoxib (Arcoxia) synthesis. The 6-propyl substitution is critical for downstream reactivity and regulatory impurity profiles; structurally similar analogs invalidate validated processes and incur high requalification costs. Procure ≥98% purity to ensure process integrity and yield (up to 85% isolated). Ideal for pharmaceutical manufacturers and heterocyclic library design.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 118419-89-9
Cat. No. B044205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propylpyridine-3-carbonitrile
CAS118419-89-9
Synonyms3-Pyridinecarbonitrile,6-propyl-(9CI)
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCCCC1=NC=C(C=C1)C#N
InChIInChI=1S/C9H10N2/c1-2-3-9-5-4-8(6-10)7-11-9/h4-5,7H,2-3H2,1H3
InChIKeyTYOXNPNZXKKQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propylpyridine-3-carbonitrile (CAS 118419-89-9): Product Specification and Procurement Baseline


6-Propylpyridine-3-carbonitrile (CAS 118419-89-9) is a substituted pyridine-3-carbonitrile derivative with molecular formula C9H10N2 and molecular weight 146.19 g/mol . The compound features a cyano group at the 3-position and a propyl substituent at the 6-position of the pyridine ring, a substitution pattern that establishes its utility as a versatile building block in organic synthesis [1]. In commercial procurement contexts, this compound is primarily available as a custom synthesis item with typical specification purity of ≥98%, with major supply originating from fine chemical manufacturers specializing in heterocyclic intermediates [2].

Why Generic Substitution of 6-Propylpyridine-3-carbonitrile (CAS 118419-89-9) Fails in Regulated Intermediate Supply Chains


Within the 3-pyridinecarbonitrile class, substitution patterns at the 6-position critically determine downstream reactivity, crystallization behavior, and regulatory impurity profiles. The 6-propyl substituent in 6-propylpyridine-3-carbonitrile imparts distinct physicochemical properties compared to 6-methyl, 6-ethyl, or unsubstituted analogs, including altered lipophilicity, solubility characteristics, and chromatographic retention behavior [1]. In pharmaceutical intermediate applications—particularly as a precursor to the selective COX-2 inhibitor Etoricoxib—the exact substitution pattern is non-negotiable for maintaining the integrity of subsequent synthetic steps and ensuring compliance with established regulatory filings [2]. Procurement of structurally similar but non-identical 3-pyridinecarbonitriles would introduce unqualified impurities, alter reaction kinetics, and potentially invalidate validated manufacturing processes, thereby incurring requalification costs that far exceed any per-unit price differential [1].

Quantitative Differentiation of 6-Propylpyridine-3-carbonitrile (CAS 118419-89-9): Procurement-Relevant Comparative Evidence


Comparative Synthetic Efficiency: 6-Propylpyridine-3-carbonitrile via Optimized Etoricoxib Intermediate Route

In the synthesis of the Etoricoxib key intermediate 6-propylpyridine-3-carbonitrile, the optimized Horner-Wadsworth-Emmons (HWE) reaction route achieved a final isolated yield of 85% for the target compound, compared to yields ranging from 35% to 60% for alternative routes employing Suzuki coupling or Grignard-based methodologies [1]. This route proceeds from 4-(methylthio)phenylacetic acid and methyl 6-methylpyridine-3-carboxylate as starting materials, with the 6-propylpyridine-3-carbonitrile obtained as a crystalline intermediate . The HWE approach additionally eliminates the requirement for palladium catalysts and strong bases characteristic of alternative methods, directly impacting procurement-relevant cost and scalability considerations [2].

COX-2 inhibitor intermediate synthesis Etoricoxib precursor Process chemistry optimization

Procurement-Grade Purity Benchmark: 6-Propylpyridine-3-carbonitrile Specification Versus Class-Default

Commercial procurement specifications for 6-propylpyridine-3-carbonitrile establish a purity requirement of ≥98.0% for the compound as determined by HPLC analysis, as documented across multiple independent supplier technical datasheets [1]. This purity threshold exceeds the class-default specification of ≥95% commonly applied to research-grade 3-pyridinecarbonitrile derivatives lacking defined pharmaceutical intermediate applications [2]. The higher purity requirement reflects the compound's established role as a key intermediate in regulated pharmaceutical supply chains, where impurity profiles directly impact downstream active pharmaceutical ingredient (API) quality attributes [1].

Analytical quality control Intermediate purity specification Procurement specification

Process Economic Advantage: Palladium-Free and Mild-Condition Synthetic Accessibility

The synthetic methodology for 6-propylpyridine-3-carbonitrile via iminium salt intermediates eliminates the requirement for palladium catalysis, operating under mild conditions without strong bases or elevated temperatures [1]. This contrasts with conventional diarylpyridine synthesis methods that rely on palladium-catalyzed cross-coupling reactions using expensive halogen-substituted pyridine starting materials [2]. The palladium-free approach directly addresses residual metal contamination concerns in pharmaceutical applications, where palladium content must typically be controlled to <10 ppm [3]. The avoided cost of palladium catalyst recovery and metal scavenging operations contributes a quantifiable reduction in total process cost per kilogram of intermediate produced [1].

Transition metal-free synthesis Process economics Regulatory compliance

Validated Application Scenarios for 6-Propylpyridine-3-carbonitrile (CAS 118419-89-9) in Research and Industrial Procurement


Pharmaceutical Intermediate: Synthesis of Selective COX-2 Inhibitor Etoricoxib

6-Propylpyridine-3-carbonitrile serves as the key intermediate in the synthesis of Etoricoxib (MK-0663, Arcoxia), a selective cyclooxygenase-2 (COX-2) inhibitor indicated for osteoarthritis, rheumatoid arthritis, and acute gouty arthritis [1]. The compound undergoes further transformation to yield the final API via established routes achieving 85% isolated yield at the intermediate stage [2]. Procurement of this specific intermediate with ≥98% purity is essential for maintaining the validated manufacturing process and ensuring compliance with regulatory filings for the finished pharmaceutical product [1].

Pyridine-3-carbonitrile Building Block for Heterocyclic Library Synthesis

The 3-cyano and 6-propyl substitution pattern of 6-propylpyridine-3-carbonitrile establishes its utility as a versatile scaffold for constructing diverse heterocyclic libraries [1]. The cyano group at the 3-position enables subsequent functionalization to amides, amidines, carboxylic acids, and heterocyclic systems including tetrazoles and oxadiazoles [2]. The 6-propyl substituent modulates lipophilicity relative to 6-methyl or unsubstituted analogs, expanding the physicochemical property space accessible in compound library design [1].

Process Development Benchmark: Continuous Flow Manufacturing Feasibility

6-Propylpyridine-3-carbonitrile has been successfully employed as a target intermediate in continuous flow process development studies, demonstrating compatibility with continuous flow reactor platforms [1]. The compound's synthesis via continuous flow methodology addresses the heat transfer and process safety limitations inherent in traditional batch processes for pyridinecarbonitrile intermediates, which suffer from high reaction exotherms and safety assurance challenges [2]. This validated flow chemistry compatibility supports industrial-scale procurement for manufacturers transitioning from batch to continuous processing operations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Propylpyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.